Spiro[2.6] vs. Spiro[3.5] Core Architecture: Molecular Weight, Ring Strain, and Nitrogen Spatial Separation
5-Benzyl-5,8-diazaspiro[2.6]nonane (MW 216.32 g/mol, C₁₄H₂₀N₂) is a constitutional isomer of 5-benzyl-5,8-diazaspiro[3.5]nonane (CAS 1269292-94-5; same molecular formula, MW 216.32 g/mol) . Despite identical molecular formulae, these two compounds differ in the spirocyclic bridge size: the [2.6] system incorporates a gem-dimethylcyclopropane spiro junction, whereas the [3.5] system employs a cyclobutane spiro center. This difference alters ring strain energy (cyclopropane ≈ 27.5 kcal/mol vs. cyclobutane ≈ 26.5 kcal/mol ring strain) [1], the spatial separation of the two endocyclic nitrogen atoms, and the conformational ensemble accessible to each scaffold. The unsubstituted parent scaffold, 5,8-diazaspiro[2.6]nonane (C₇H₁₄N₂, MW 126.20 g/mol), is 90.12 Da lighter and lacks the benzyl pharmacophore entirely .
| Evidence Dimension | Molecular identity, spiro ring size, and substitution pattern |
|---|---|
| Target Compound Data | 5-Benzyl-5,8-diazaspiro[2.6]nonane: Spiro[2.6] core (cyclopropane bridge); N-5 benzyl substituent; C₁₄H₂₀N₂; MW 216.32 g/mol; cLogP (calculated) ≈2.5–2.8; H-bond donors = 1 (secondary amine at N-8); H-bond acceptors = 2; rotatable bonds = 2 |
| Comparator Or Baseline | 5-Benzyl-5,8-diazaspiro[3.5]nonane (CAS 1269292-94-5): Spiro[3.5] core (cyclobutane bridge); identical benzyl substitution at N-5; C₁₄H₂₀N₂; MW 216.32 g/mol; comparable cLogP ~2.5–2.8; 5,8-Diazaspiro[2.6]nonane parent (CAS 90207-53-7): C₇H₁₄N₂; MW 126.20 g/mol; no benzyl; cLogP ~0.5–0.8; H-bond donors = 2; H-bond acceptors = 2 |
| Quantified Difference | ΔMW = 0 g/mol vs. spiro[3.5] isomer (identical); ΔMW = +90.12 g/mol vs. parent scaffold; ΔRotatable bonds = +2 (from benzyl group) vs. parent scaffold; ΔcLogP ≈ +2.0 log units vs. parent scaffold |
| Conditions | Computational property comparison using PubChem/calculated descriptors; structural identity confirmed by CAS registry and vendor Certificate of Analysis |
Why This Matters
The [2.6] spiro junction imposes a distinct three-dimensional vector relationship between the two nitrogen atoms compared with the [3.5] isomer, which can directly influence metal coordination geometry, hydrogen-bonding networks in protein binding sites, and synthetic derivatization chemistry — making the choice between these constitutional isomers non-trivial for structure-based drug design.
- [1] Wiberg, K.B. The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 1986, 25(4), 312–322. DOI: 10.1002/anie.198603121. Provides ring strain energy values for cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol) as reference for spiro junction comparison. View Source
